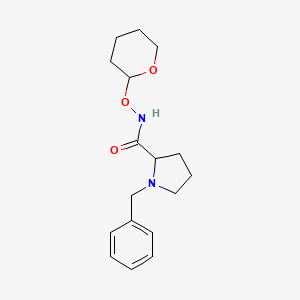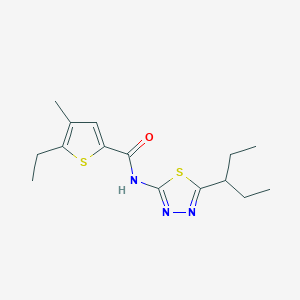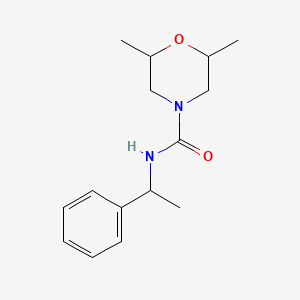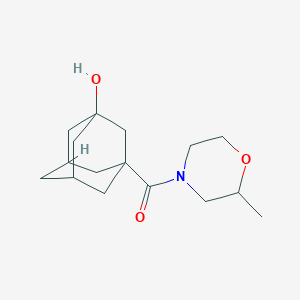![molecular formula C10H10F2N4S B7566043 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, also known as DFTMT, is a tetrazole derivative that has gained significant attention in scientific research due to its unique properties. This compound has been studied for its potential use in various applications, including as a catalyst, ligand, and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is not fully understood. However, studies have suggested that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole acts as a nucleophile in organic reactions, thereby facilitating the reaction process.
Biochemical and Physiological Effects:
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has not been extensively studied for its biochemical and physiological effects. However, studies have shown that 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole exhibits low toxicity and does not cause significant harm to living organisms.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in lab experiments is its high catalytic activity, which makes it an ideal catalyst for various organic reactions. However, one of the limitations of using 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. One potential area of research is the development of new synthetic methods for the production of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole. Another area of research is the study of the mechanism of action of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole in organic reactions. Additionally, the potential use of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole as a therapeutic agent for various diseases such as cancer and inflammation warrants further investigation.
Conclusion:
In conclusion, 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is a unique compound that has gained significant attention in scientific research due to its high catalytic activity and potential therapeutic applications. While there is still much to be learned about the mechanism of action and potential uses of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, the current research suggests that this compound has significant potential in various scientific research applications.
Synthesis Methods
The synthesis of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole involves the reaction between 2,6-difluorobenzyl chloride and sodium 1-methyltetrazole-5-thiolate in the presence of a base. This reaction results in the formation of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole, which can be further purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole is as a catalyst in organic reactions. 5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole has been shown to exhibit high catalytic activity in various reactions such as the Suzuki coupling reaction, Heck reaction, and Sonogashira coupling reaction.
properties
IUPAC Name |
5-[1-(2,6-difluorophenyl)ethylsulfanyl]-1-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4S/c1-6(17-10-13-14-15-16(10)2)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTKXZRCSJHRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)SC2=NN=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Bicyclo[2.2.1]heptane-2-carbonyl)-1,3-dihydroquinoxalin-2-one](/img/structure/B7565964.png)





![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)


